4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzohydrazide
Description
This compound is a structurally complex benzohydrazide derivative featuring a 3,4-dihydroisoquinoline sulfonyl group linked to a 4-methoxy-7-methylbenzo[d]thiazole moiety. Its synthesis likely involves multi-step reactions, including sulfonylation of the dihydroisoquinoline core and hydrazide coupling with the benzo[d]thiazole scaffold . Its structural complexity highlights its role as a candidate for drug discovery, particularly in targeting enzymes or receptors sensitive to sulfonamide or heterocyclic interactions.
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O4S2/c1-16-7-12-21(33-2)22-23(16)34-25(26-22)28-27-24(30)18-8-10-20(11-9-18)35(31,32)29-14-13-17-5-3-4-6-19(17)15-29/h3-12H,13-15H2,1-2H3,(H,26,28)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZWSHCOGJZPTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The compound is synthesized through a multi-step process, typically beginning with the formation of the isoquinoline and benzo[d]thiazole derivatives. Reacting these intermediates under appropriate conditions, often involving sulfonylation and hydrazide formation, yields the final product. The process requires meticulous control of reaction parameters such as temperature, solvent choice, and pH.
Industrial Production Methods:
While industrial production specifics may vary, they usually involve large-scale batch reactors designed for precise control and high yields. Key to the industrial synthesis is the optimization of reaction steps to ensure cost-effectiveness and scalability, often with the aid of advanced catalytic methods.
Chemical Reactions Analysis
Types of Reactions:
The compound can undergo various reactions, including:
Oxidation: : Leading to modifications on the aromatic rings or side chains.
Reduction: : Affecting the hydrazide moiety and other reducible groups.
Substitution: : Primarily on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Typical reagents include strong oxidizing agents like potassium permanganate or reducing agents like sodium borohydride. Conditions vary from acidic to basic, depending on the specific transformation targeted.
Major Products:
Scientific Research Applications
Research has shown that compounds similar to 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzohydrazide exhibit various biological activities:
Neuroprotective Effects
Studies have indicated that derivatives of this compound can inhibit monoamine oxidase (MAO) and cholinesterase (ChE), which are enzymes implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. For instance, compounds tested in vitro showed significant inhibition against MAO-B and butyrylcholinesterase (BuChE), suggesting potential use in treating cognitive disorders .
Antidepressant Properties
In vivo studies utilizing the forced swim test have demonstrated that certain derivatives significantly reduce immobility time, indicating antidepressant-like effects. This aligns with findings that suggest these compounds may modulate neurotransmitter systems involved in mood regulation .
Antitumor Activity
Some derivatives have exhibited cytotoxic effects against various cancer cell lines, indicating potential applications in oncology. The mechanism often involves inducing apoptosis in cancer cells, making these compounds candidates for further development as anticancer agents.
Table 1: Summary of Biological Activities
Therapeutic Potential
Given its diverse biological activities, 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzohydrazide holds promise for therapeutic applications in:
- Neurodegenerative Diseases : As a potential treatment for Alzheimer's and Parkinson's diseases due to its enzyme inhibition properties.
- Depression : As an antidepressant based on its effects observed in preclinical models.
- Cancer Treatment : As an anticancer agent targeting specific pathways involved in tumor growth.
Mechanism of Action
The compound exerts effects primarily through interactions with molecular targets such as enzymes or receptors. By binding to these targets, it can modulate biochemical pathways, exhibiting effects ranging from inhibition to activation. The exact mechanism involves specific interactions at the molecular level, often studied through computational and experimental methods.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several derivatives reported in the literature. Below is a detailed comparison based on core scaffolds, substituents, and reported bioactivities:
Table 1: Structural and Functional Comparison
Key Observations :
Core Scaffold Variations :
- The target compound’s benzohydrazide-benzo[d]thiazole hybrid distinguishes it from analogs with 1,3,4-oxadiazole (e.g., ) or 1,2,4-triazole cores (e.g., ). These heterocycles influence solubility, metabolic stability, and target binding.
- Compounds with 1,3,4-thiadiazole scaffolds (e.g., ) exhibit cytotoxic activity, suggesting that replacing thiadiazole with benzothiazole in the target compound may alter its mechanism of action.
Substituent Effects: The 4-methoxy-7-methyl substituents on the benzothiazole ring in the target compound contrast with the 4-ethoxy-3-ethyl group in the analog from . Electron-donating groups like methoxy may enhance membrane permeability compared to bulkier ethyl/ethoxy substituents. The dihydroisoquinoline sulfonyl group is conserved across multiple analogs (), underscoring its role in sulfonamide-mediated interactions, such as carbonic anhydrase or kinase inhibition.
Bioactivity Trends :
- Thiadiazole derivatives (e.g., ) show cytotoxicity against HepG2 cells (IC₅₀: 8.2 µM), while triazole derivatives (e.g., ) display antifungal activity. The absence of bioactivity data for the target compound necessitates further testing to determine its therapeutic niche.
Biological Activity
The compound 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzohydrazide is a complex organic molecule that exhibits significant biological activity due to its unique structural features. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features multiple functional groups, including:
- Dihydroisoquinoline : Known for its diverse biological activities.
- Sulfonyl group : Often enhances solubility and bioactivity.
- Benzothiazole moiety : Associated with various pharmacological effects.
The molecular formula is , indicating a complex structure conducive to multiple interactions with biological targets.
The biological activity of the compound is primarily attributed to its interaction with specific enzymes and receptors. Research has shown that compounds with similar structural motifs often target:
- Enzymes : Such as aldo-keto reductases, which are implicated in cancer progression .
- Receptors : Including those involved in inflammatory pathways and neurotransmission.
For instance, the sulfonamide group can enhance binding affinity to target sites, potentially altering enzyme kinetics or receptor activation states.
Pharmacological Effects
- Anticancer Activity :
-
Anti-inflammatory Properties :
- The presence of the benzothiazole ring is linked to anti-inflammatory effects by modulating cytokine production. This can lead to reduced inflammation in various models.
- Neuroprotective Effects :
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this specific hydrazide:
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications on the benzothiazole and dihydroisoquinoline portions significantly affect biological activity. For example:
- Substituents on the benzothiazole ring can enhance or diminish inhibitory potency against specific targets.
- The positioning of functional groups is crucial for maintaining efficacy while minimizing toxicity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
